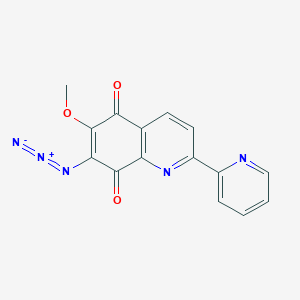
7-Azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione: is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features an azido group, a methoxy group, and a pyridinyl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Azidation: The azido group can be introduced by treating the corresponding amino derivative with sodium azide in the presence of a suitable solvent like dimethylformamide.
Pyridinyl Substitution: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology and Medicine:
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound can be studied for its potential anticancer properties due to its ability to interact with DNA and proteins.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is not fully understood, but it is believed to involve interactions with cellular components such as DNA and proteins. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property can be exploited in bioconjugation and drug delivery applications.
Vergleich Mit ähnlichen Verbindungen
6-Methoxy-2-(pyridin-2-yl)quinoline-5,8-dione: Lacks the azido group, which may result in different reactivity and biological activity.
7-Amino-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione: The amino group can participate in different types of reactions compared to the azido group.
7-Azido-6-methoxyquinoline-5,8-dione: Lacks the pyridinyl group, which may affect its binding properties and reactivity.
Uniqueness: The presence of the azido group in 7-azido-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione makes it a versatile compound for click chemistry applications. The combination of the methoxy, azido, and pyridinyl groups provides a unique set of chemical properties that can be exploited in various scientific research fields.
Eigenschaften
CAS-Nummer |
60582-48-1 |
|---|---|
Molekularformel |
C15H9N5O3 |
Molekulargewicht |
307.26 g/mol |
IUPAC-Name |
7-azido-6-methoxy-2-pyridin-2-ylquinoline-5,8-dione |
InChI |
InChI=1S/C15H9N5O3/c1-23-15-12(19-20-16)14(22)11-8(13(15)21)5-6-10(18-11)9-4-2-3-7-17-9/h2-7H,1H3 |
InChI-Schlüssel |
ZTGVEOVOJHFAND-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=N3)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


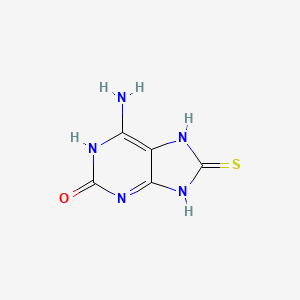
![N,N-Dimethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzamide](/img/structure/B14618865.png)
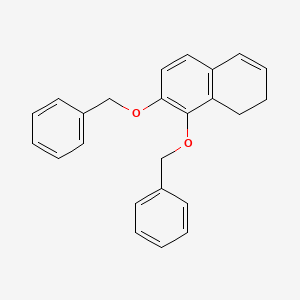
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)
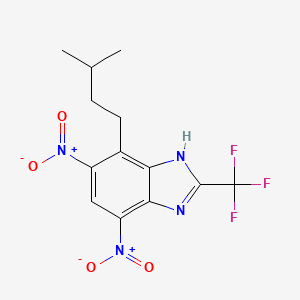
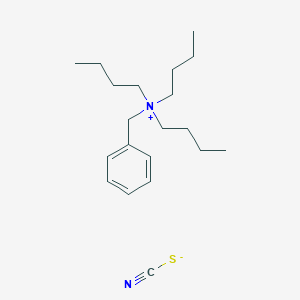
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)


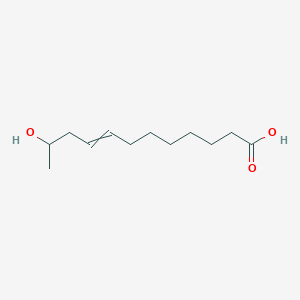
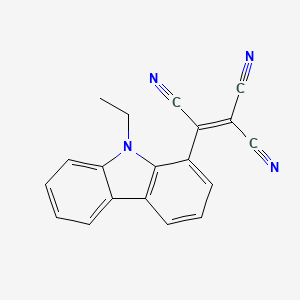
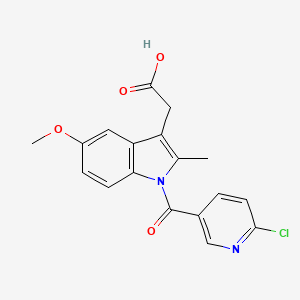
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)

